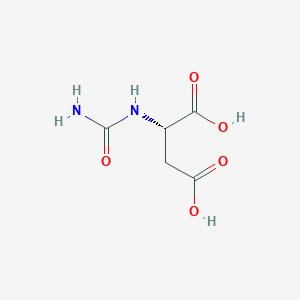

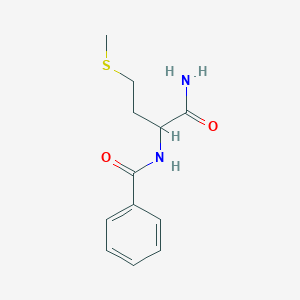

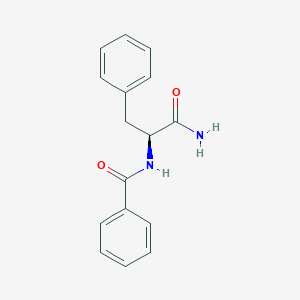

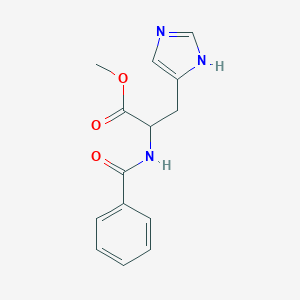

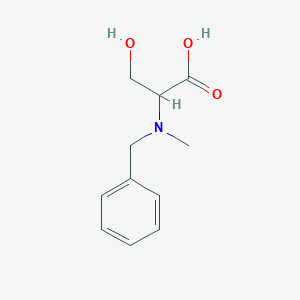

(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate benzylamine with a derivative of 3-hydroxypropanoic acid, possibly via an amide coupling reaction . The stereochemistry could be controlled using chiral catalysts or chiral pool starting materials .Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in reactions typical of amines, carboxylic acids, and alcohols. For example, the amine could undergo acylation reactions, the carboxylic acid could form esters or amides, and the alcohol could be dehydrated to form an alkene .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be polar due to the presence of the carboxylic acid, amine, and hydroxyl groups. It might also exhibit hydrogen bonding .Aplicaciones Científicas De Investigación

Optical Resolution and Synthesis Applications

(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid is involved in the synthesis of optically active compounds. The optical resolution by preferential crystallization is a method to obtain optically pure forms of such compounds, as demonstrated by Shiraiwa et al. (2002). They used this method to synthesize optically active 2-amino-2-methyl-3-phenylpropanoic acid starting from (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid [(RS)-2], achieving a yield of about 70%. This approach also allowed the examination of racemic structures based on melting point, solubility, and IR spectrum, providing valuable information for the process of optical resolution by preferential crystallization (T. Shiraiwa et al., 2002).

Crystal Structure Characterization and Reactivity Prediction

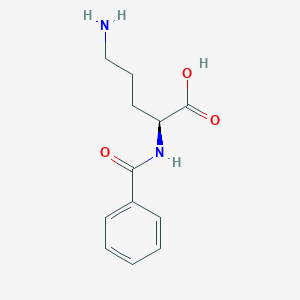

The compound has been used to study the reactivity of amino acid derivatives of benzoyl isothiocyanate. Odame et al. (2015) characterized these compounds, including 2-[(benzoylcarbamothioyl)amino]-3-hydroxypropanoic acid, using IR, NMR, microanalyses, and mass spectrometry. Their research provided insights into the reactivity of these compounds, indicating that the carboxylic acid group is unreactive, which influences the feasibility of certain chemical reactions like cyclization on the carboxylic acids (F. Odame et al., 2015).

Propiedades

IUPAC Name |

(2S)-2-[benzyl(methyl)amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12(10(8-13)11(14)15)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,15)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJIZQNWABANCS-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1)[C@@H](CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.